molecular formula C10H9NO3 B15208728 2-(2-Hydroxyphenyl)-4-methyloxazol-5(4H)-one

2-(2-Hydroxyphenyl)-4-methyloxazol-5(4H)-one

Cat. No.: B15208728
M. Wt: 191.18 g/mol
InChI Key: QOFKDVZJONSSTM-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)-4-methyloxazol-5(4H)-one is a heterocyclic compound that features an oxazole ring substituted with a hydroxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)-4-methyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with an amino acid derivative, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-4-methyloxazol-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Hydroxyphenyl)-4-methyloxazol-5(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)-4-methyloxazol-5(4H)-one involves its interaction with specific molecular targets. For instance, its fluorescence properties are attributed to excited-state intramolecular proton transfer (ESIPT) and charge transfer processes. These interactions can lead to changes in the electronic states of the molecule, resulting in fluorescence emission .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyphenyl)benzoxazole
  • 2-(2-Hydroxyphenyl)benzothiazole
  • 2-(2-Hydroxyphenyl)benzimidazole

Uniqueness

2-(2-Hydroxyphenyl)-4-methyloxazol-5(4H)-one is unique due to its specific substitution pattern and the presence of the oxazole ring. This structure imparts distinct photophysical properties, making it suitable for applications in fluorescence-based sensing and imaging .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-(2-hydroxyphenyl)-4-methyl-4H-1,3-oxazol-5-one

InChI

InChI=1S/C10H9NO3/c1-6-10(13)14-9(11-6)7-4-2-3-5-8(7)12/h2-6,12H,1H3

InChI Key

QOFKDVZJONSSTM-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OC(=N1)C2=CC=CC=C2O

Origin of Product

United States

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